molecular formula C13H14N2O3 B3145843 ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate CAS No. 58286-24-1

ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate

Cat. No.: B3145843
CAS No.: 58286-24-1
M. Wt: 246.26 g/mol
InChI Key: ALXBEFGGJFWDHG-KTKRTIGZSA-N
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Description

Ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate (CAS 58286-24-1) is a high-value chemical building block for research and development. This compound, with a molecular formula of C13H14N2O3 and a molecular weight of 246.26 g/mol, is a key synthetic intermediate in the preparation of biologically active 2-propenamides and 2-propenoates (acrylates) . Its molecular structure features a Z-configured prop-2-enoate backbone, which incorporates a cyano group, an ester group, and a (4-methoxyphenyl)amino group, making it a versatile scaffold for further chemical exploration and derivatization . Researchers utilize this compound in various synthetic methodologies, including palladium-catalyzed coupling reactions, to access more complex molecular architectures . The product is intended for non-human research applications only. It is strictly for use in laboratory settings and is not approved for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-(4-methoxyanilino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-18-13(16)10(8-14)9-15-11-4-6-12(17-2)7-5-11/h4-7,9,15H,3H2,1-2H3/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXBEFGGJFWDHG-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\NC1=CC=C(C=C1)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201148855
Record name 2-Propenoic acid, 2-cyano-3-[(4-methoxyphenyl)amino]-, ethyl ester, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201148855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58286-24-1
Record name 2-Propenoic acid, 2-cyano-3-[(4-methoxyphenyl)amino]-, ethyl ester, (Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58286-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-cyano-3-[(4-methoxyphenyl)amino]-, ethyl ester, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201148855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-methoxyaniline under basic conditions. The reaction proceeds through a Knoevenagel condensation mechanism, where the cyanoacetate acts as the nucleophile and the aniline derivative as the electrophile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the product is isolated by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can enhance the efficiency of the synthesis. The final product is typically purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines. Substitution reactions can lead to various derivatives depending on the nucleophile involved.

Scientific Research Applications

Potential Biological Activities

Research indicates that ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate exhibits potential biological activities and may interact with various biomolecules, showing promise in medicinal chemistry as a pharmaceutical intermediate. Its unique structure allows for specific binding interactions with target proteins or enzymes, which could lead to therapeutic applications. Studies on interaction mechanisms reveal that this compound can form complexes with various biomolecules, a crucial property for understanding its potential pharmacological effects. Interaction studies often involve techniques such as spectroscopy or chromatography to elucidate binding affinities and interaction dynamics with target proteins or enzymes.

Structural Similarities

Several compounds share structural similarities with this compound:

Table 1: Structurally Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoateSimilar backbone but with (2E) configurationDifferent geometric arrangement affecting reactivity
Ethyl 2-cyano-3-(4-methoxyphenyl)but-2-enoateShorter carbon chainVariation in chain length alters physical properties
Ethyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoateHydroxy group instead of methoxyChanges in polarity and potential biological activity

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. The methoxyphenylamino moiety can engage in hydrogen bonding and π-π interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent and Isomer Variations

Key Observations :

  • Z vs. E Isomers : The Z-configuration in the target compound facilitates intramolecular interactions (e.g., hydrogen bonding), unlike the E-isomer, which adopts a planar conformation .
  • Substituent Effects: Electron-withdrawing groups (e.g., Cl in ) increase crystallographic density and alter packing modes. Methoxy vs. Difluoromethoxy: The latter enhances lipophilicity (logP 3.226 vs. Carbamoyl vs. Amino Groups: The phenylurea unit in introduces additional hydrogen-bonding sites, stabilizing crystal lattices and enhancing herbicidal activity.

Crystallographic and Hydrogen-Bonding Patterns

Table 2: Crystallographic Data Comparison
Compound Name Space Group Lattice Constants (Å) Hydrogen Bonding References
Ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate N/A N/A Likely N–H···O/N (inferred from analogs) N/A
Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate Pbca a=7.5740, b=11.337, c=30.424 Intermolecular N–H···O
2-Ethoxyethyl (Z)-2-cyano-3-[(N-phenylcarbamoyl)amino]prop-2-enoate C2/c a=25.102, b=12.013, c=10.436 Intermolecular N–H···N; intramolecular N–H···O
(Z)-Ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate N/A N/A N–H···F/O interactions (inferred)

Key Observations :

  • Space Group Diversity: The 4-chlorophenyl analog crystallizes in the orthorhombic Pbca system, while the phenylurea derivative adopts monoclinic C2/c, reflecting substituent-driven packing differences.
  • Hydrogen Bonding: Carbamoyl-containing analogs exhibit more robust intermolecular networks (e.g., N–H···N in ), enhancing thermal stability compared to amino-substituted derivatives.

Biological Activity

Ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate is an organic compound belonging to the class of cyanoacrylates. It is characterized by a cyano group, an ethyl ester, and a substituted aniline moiety, which contribute to its unique chemical properties and potential biological activities. The molecular formula is C13H13N1O3C_{13}H_{13}N_{1}O_{3} with a molecular weight of approximately 233.25 g/mol.

Structural Features

The compound exhibits geometric isomerism due to its (2Z) configuration, where the highest priority substituents on the double bond are on the same side. This configuration can significantly influence its chemical behavior and interactions with biological systems.

Structural Feature Description
Cyano Group Provides reactivity and potential for nucleophilic addition.
Ethyl Ester Enhances solubility and bioavailability.
Methoxyphenylamino Moiety Facilitates hydrogen bonding and π-π interactions with biomolecules.

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly in medicinal chemistry as a pharmaceutical intermediate. Its unique structure allows for specific binding interactions with target proteins or enzymes, which could lead to various therapeutic applications.

The compound's mechanism of action involves several pathways:

  • Nucleophilic Addition : The cyano group can participate in nucleophilic addition reactions, which may lead to the formation of more complex molecules.
  • Hydrolysis : The ester group can undergo hydrolysis, potentially releasing biologically active components.
  • Hydrogen Bonding : The methoxyphenylamino moiety can engage in hydrogen bonding with various biological targets, influencing their activity and function.

In Vitro Studies

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines:

  • HepG2 (Liver Cancer) : IC50 value of 21 µM.
  • MCF-7 (Breast Cancer) : IC50 value of 26 µM.

These studies suggest that the compound exhibits significant cytotoxicity against these cancer cell lines while maintaining selectivity towards normal cells .

Molecular Docking Studies

Molecular docking assessments have indicated that this compound can effectively bind to various protein targets, including those involved in cancer progression. The binding affinity and interaction patterns were analyzed through molecular dynamics simulations, revealing stable interactions over extended periods .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

Compound Key Features Biological Activity
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoateDifferent geometric arrangement (2E configuration)Varies in reactivity and binding profiles
Ethyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoateHydroxy group instead of methoxyAltered polarity may influence activity

Q & A

Q. What are the established synthetic routes for ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate, and how can reaction conditions be optimized?

The compound is synthesized via a condensation reaction between cyanoacetate derivatives and substituted phenylurea precursors. A representative method involves heating 2-ethoxyethyl cyanoacetate, phenylurea, and triethyl orthoformate at 378 K for 2 hours, followed by recrystallization from ethanol . Optimization may include adjusting stoichiometric ratios (e.g., molar excess of cyanoacetate to drive the reaction) or solvent selection (e.g., ethanol-acetone mixtures for improved crystal growth) . Reaction yields (~37%) suggest potential for optimization via catalyst screening (e.g., acid/base additives) or microwave-assisted synthesis.

Q. How is the Z-configuration of the α,β-unsaturated ester moiety confirmed experimentally?

The Z-configuration is validated using X-ray crystallography. For example, in a structurally analogous compound, the (Z)-isomer exhibits intramolecular N–H⋯O hydrogen bonding between the urea NH and ester carbonyl oxygen, stabilizing the cis orientation of substituents . Key bond angles (e.g., C–C–N ≈ 120.9°) and torsion angles (e.g., C2–C3–N1–C4 ≈ -179.5°) derived from crystallographic data (R factor = 0.043) confirm the stereochemistry .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • FTIR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O) confirm functional groups .
  • NMR : 1^1H NMR signals for the methoxy group (δ ~3.8 ppm) and vinyl protons (δ ~6.5–7.5 ppm) distinguish substitution patterns .
  • XRD : Monoclinic space group (C2/c) with unit cell parameters (a = 25.102 Å, b = 12.013 Å) and hydrogen-bonding networks (N–H⋯N, N–H⋯O) provide structural validation .

Advanced Research Questions

Q. How does the hydrogen-bonding network influence the compound’s bioactivity as a Photosystem II (PSII) inhibitor?

The intramolecular N–H⋯O bond and intermolecular N–H⋯N interactions stabilize the active conformation, enabling binding to the D1 protein in PSII. This disrupts electron transport, as shown in herbicidal assays with IC₅₀ values <10 µM for related cyanoacrylates . Computational docking (e.g., AutoDock Vina) can model interactions with the QB site, correlating bond distances (e.g., 2.8–3.2 Å for H-bonding) with inhibitory potency .

Q. What strategies resolve contradictions in crystallographic refinement, such as disordered solvent molecules or anisotropic displacement parameters?

  • Disordered Solvents : Use SQUEEZE (in PLATON) to model diffuse electron density .
  • Anisotropic Refinement : Apply SHELXL constraints (e.g., DELU and SIMU commands) to suppress unrealistic thermal motion .
  • Validation Tools : Check Rint (<0.05) and CCDC validation reports to ensure data integrity .

Q. How can structure-activity relationships (SARs) be explored for analogs with modified aryl or ester groups?

Modification Impact on Bioactivity Example
4-Methoxy → 4-FluoroEnhanced electron-withdrawing effects; improved PSII bindingEthyl 2-cyano-3-(4-fluorophenyl)prop-2-enoate
Ethyl ester → MethylReduced steric bulk; altered solubility/logPMethyl analogs in herbicidal assays

Methodological Guidance

7. Designing crystallography experiments for polymorph screening:

  • Solvent Selection : Use high-boiling solvents (e.g., DMF, DMSO) for slow evaporation to isolate metastable forms .
  • Temperature Gradients : Vary crystallization temperatures (153 K–298 K) to study phase transitions .
  • Data Collection : Use Rigaku AFC10 diffractometers with MoKα radiation (λ = 0.71073 Å) and multi-scan absorption correction .

8. Addressing conflicting bioassay data in structure-activity studies:

  • Control Experiments : Verify compound purity via HPLC (≥95%) to exclude impurities as confounding factors .
  • Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals .
  • Statistical Validation : Apply ANOVA to compare activity across analogs, ensuring p <0.05 significance .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate
Reactant of Route 2
Reactant of Route 2
ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.